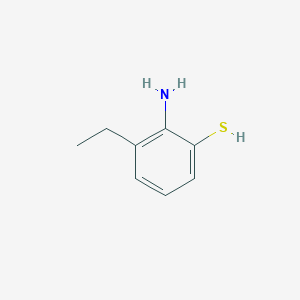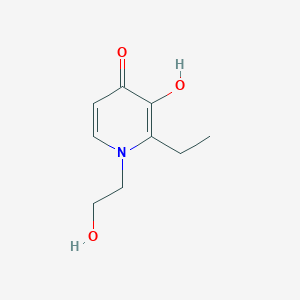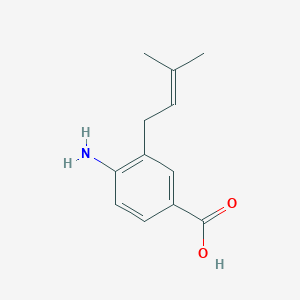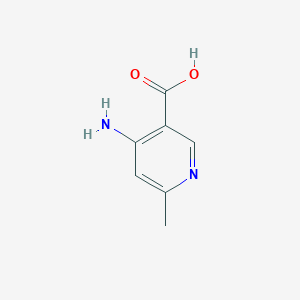
α-Methylzimtsäure
Übersicht
Beschreibung
Alpha-Methylcinnamic acid (also known as (2E)-2-Methyl-3-phenylacrylic acid) is a chemical compound with the molecular formula C10H10O2 . It has a molecular weight of 162.19 g/mol . It appears as a light yellow powder .
Synthesis Analysis
The synthesis of alpha-Methylcinnamic acid can be achieved through a typical Heck reaction . In this process, an alkene (such as styrene) and an aryl halide (such as iodobenzene) are dissolved in an organic solvent or aqueous microemulsion in the presence of potassium carbonate as a base . An immobilized catalyst containing palladium (II) acetate on silica is then added to the reaction mixture .
Molecular Structure Analysis
The molecular structure of alpha-Methylcinnamic acid consists of a phenyl group attached to a propenoic acid structure with a methyl substitution at the alpha carbon . The InChI representation of the molecule is InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+ .
Physical And Chemical Properties Analysis
Alpha-Methylcinnamic acid has a density of 1.1±0.1 g/cm³ . It has a boiling point of 288.3±9.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 55.7±3.0 kJ/mol . The flash point is 194.4±9.6 °C . The index of refraction is 1.597 . The melting point is 79-81 °C .
Wissenschaftliche Forschungsanwendungen
α-Methylzimtsäure: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Histondeacetylase-Inhibition: this compound wurde in Forschungsstudien als Histondeacetylase (HDAC)-Inhibitor verwendet. HDAC-Inhibitoren sind eine Klasse von Verbindungen, die die Funktion der Histondeacetylase stören, was die Genexpression beeinflussen kann und Auswirkungen auf die Krebstherapie und andere Krankheiten hat .
γ-Globin-Induzierbarkeitsstudien: Diese Verbindung eignet sich für den Einsatz in vergleichenden Studien, um die γ-Globin-Induzierbarkeit von kurzkettigen Fettsäurederivaten (SCFADs) bei Mäusen zu untersuchen. Solche Forschungen sind wichtig, um die Hämoglobinfunktion und potenzielle Behandlungen für Hämoglobinopathien zu verstehen .
Enantioselektive Hydrierung: this compound ist ein Substrat im enantioselektiven Hydrierungsprozess über Chinchonidin-modifiziertes Pd/Al2O3, das in einem flüssigen Batchreaktor untersucht wird. Dieser Prozess ist wichtig für die Herstellung pharmazeutischer Zwischenprodukte und Feinchemikalien mit hoher enantiomerer Reinheit .
Biobasierte Materialsynthese: In der Forschung wurde die Verwendung von Zimtsäurederivaten, einschließlich this compound, bei der Synthese von biobasierten funktionellen Materialien untersucht. Dieser Ansatz trägt zur Entwicklung von biobasierten Kunststoffen bei, die zur Reduzierung der globalen Erwärmung beitragen können, indem der Kohlendioxidgehalt gesenkt wird .
5. Vergleichende Analyse von kurzkettigen Fettsäurederivaten this compound kann in vergleichenden Studien verwendet werden, um die Wirksamkeit verschiedener kurzkettiger Fettsäurederivate zu untersuchen, die potenzielle therapeutische Anwendungen haben .
Chemische Zwischenverbindung: Als chemische Zwischenverbindung ist this compound an verschiedenen chemischen Synthesen und Reaktionen beteiligt, die die Grundlage für die Herstellung komplexerer Moleküle für Pharmazeutika und andere wissenschaftliche Anwendungen bilden.
Für detailliertere Informationen oder spezifische Studien zu diesen Anwendungen wären weitere Recherchen und der Zugriff auf wissenschaftliche Datenbanken erforderlich.
Safety and Hazards
Alpha-Methylcinnamic acid can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including protective gloves, clothing, eye protection, and face protection, should be worn when handling this substance .
Eigenschaften
IUPAC Name |
(E)-2-methyl-3-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCRUNXWPDJHGV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901044462 | |
| Record name | (E)-2-Methylcinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | alpha-Methylcinnamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20185 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1199-77-5, 1895-97-2 | |
| Record name | alpha-Methylcinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-phenyl-2-propenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-2-Methylcinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylcinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-3-phenyl-2-propenoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52D2H37MVU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential hypolipidemic properties of alpha-methylcinnamic acid derivatives?
A: Research suggests that certain derivatives of alpha-methylcinnamic acid, particularly those with long-chain alkoxy substituents at the para position (C12-C16), exhibit promising hypolipidemic activity. These compounds demonstrated comparable or even superior effectiveness to clofibrate, a known hypolipidemic drug. [] Specifically, p-myristyloxy-alpha-methylcinnamic acid (LK-903 acid) has shown an antilipolytic effect, which is thought to contribute to the hypolipidemic action of its alpha-monoglyceride derivative, LK-903. []
Q2: How does the introduction of an alpha-methyl group influence the liquid crystal properties of cinnamic acid derivatives?
A: The addition of an alpha-methyl group to trans-4-n-alkoxycinnamic acid derivatives significantly impacts their mesomorphic properties. Studies comparing esters of trans-4-n-alkoxycinnamic acids (Series I) and trans-4-n-alkoxy-alpha-methylcinnamic acids (Series II) revealed distinct differences. While both series demonstrated ferroelectric chiral smectic C (SmC) phases, antiferroelectric smectic C phases (SmCA) were observed only in Series I. This suggests that the alpha-methyl group alters the molecular packing and intermolecular interactions, thereby influencing the types of liquid crystalline phases exhibited. []
Q3: Can alpha-methylcinnamic acid derivatives act as sodium channel blockers?
A: Preliminary research suggests that certain alpha-methylcinnamic acid derivatives, such as 2-chloro-4-bromo-alpha-methylcinnamic acid sodium (SC1001 Na), may possess sodium channel blocking properties. [] In studies using toad sartorius muscle, SC1001 Na demonstrated the ability to decrease action potential amplitude, increase action potential duration, and eventually block action potentials completely at higher concentrations. These effects, although distinct from known sodium channel blockers like tetrodotoxin (TTX), indicate potential interaction with sodium channels. Further investigation is needed to elucidate the exact mechanism of action. [, ]
Q4: How can unmodified Baylis-Hillman adducts be utilized for the stereoselective synthesis of (E)-alpha-methylcinnamic acids?
A: An efficient and solely stereoselective synthetic route for (E)-alpha-methylcinnamic acids involves the utilization of unmodified Baylis-Hillman adducts, specifically methyl-3-hydroxy-3-aryl-2-methylenepropanoates. [] This method employs a reduction step using an iodine/sodium borohydride (I2/NaBH4) reagent system at room temperature, followed by hydrolysis to yield the desired (E)-alpha-methylcinnamic acids with high stereoselectivity. [] This strategy offers a convenient single-pot synthesis for these valuable compounds.
Q5: Beyond their potential therapeutic applications, what other areas of research incorporate alpha-methylcinnamic acid derivatives?
A: The unique structural features and reactivity of alpha-methylcinnamic acid derivatives make them valuable building blocks in various research fields. For instance, they serve as key components in the synthesis of A201A, a novel nucleoside antibiotic with structural similarities to puromycin and hygromycin A. [] This highlights the potential of alpha-methylcinnamic acid derivatives in the development of new antimicrobial agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



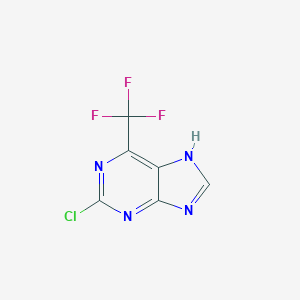

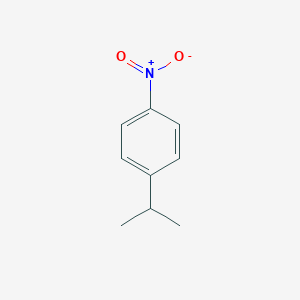
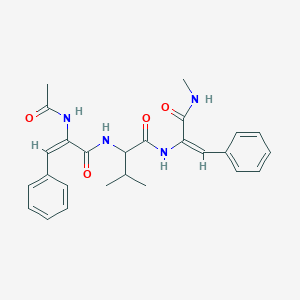
![Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-](/img/structure/B160764.png)


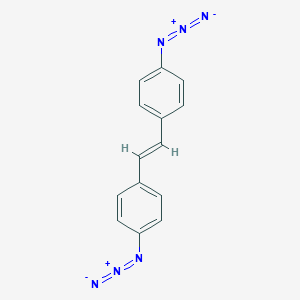
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI)](/img/structure/B160776.png)

